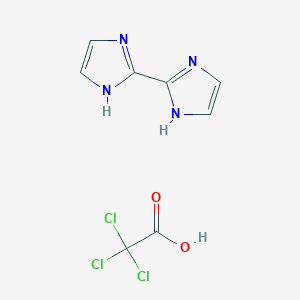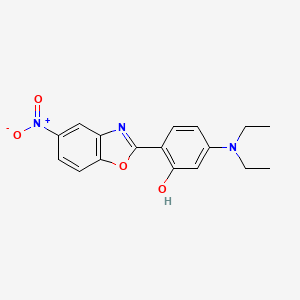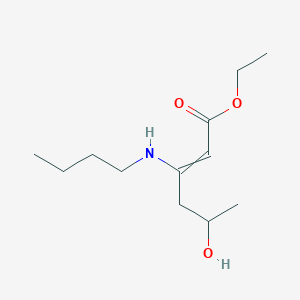![molecular formula C14H21NO2 B12589263 Ethyl 3-[methyl(4-methylphenyl)amino]butanoate CAS No. 651328-39-1](/img/structure/B12589263.png)
Ethyl 3-[methyl(4-methylphenyl)amino]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[methyl(4-methylphenyl)amino]butanoate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with a butanoate backbone and a substituted phenyl group, making it an interesting subject for various chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[methyl(4-methylphenyl)amino]butanoate typically involves the esterification of 3-[methyl(4-methylphenyl)amino]butanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Ethyl 3-[methyl(4-methylphenyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-[methyl(4-methylphenyl)amino]butanoic acid.
Reduction: Formation of 3-[methyl(4-methylphenyl)amino]butanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
Ethyl 3-[methyl(4-methylphenyl)amino]butanoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
The mechanism of action of ethyl 3-[methyl(4-methylphenyl)amino]butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The aromatic ring may interact with enzymes or receptors, influencing their activity and leading to potential biological effects.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simpler ester with a similar functional group but lacking the aromatic ring.
Methyl butanoate: Another ester with a different alkyl group.
Ethyl benzoate: Contains an aromatic ring but differs in the structure of the ester group.
Uniqueness
Ethyl 3-[methyl(4-methylphenyl)amino]butanoate is unique due to its combination of an ester group with a substituted aromatic ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
651328-39-1 |
|---|---|
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC名 |
ethyl 3-(N,4-dimethylanilino)butanoate |
InChI |
InChI=1S/C14H21NO2/c1-5-17-14(16)10-12(3)15(4)13-8-6-11(2)7-9-13/h6-9,12H,5,10H2,1-4H3 |
InChIキー |
NTTKTSVXQITSDM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C)N(C)C1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Chlorophenyl)-2-[3-(4-chlorophenyl)-7-iodo-2,5-dioxo-1,3-dihydro-1,4-benzodiazepin-4-yl]acetic acid](/img/structure/B12589183.png)


![Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl-](/img/structure/B12589216.png)
![4-{2-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]ethyl}phenol](/img/structure/B12589221.png)


![4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid](/img/structure/B12589245.png)

![Acetamide,N-cyclopropyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589253.png)
![1-Nitrospiro[2.2]pentane](/img/structure/B12589255.png)


![5-(4-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine](/img/structure/B12589267.png)
